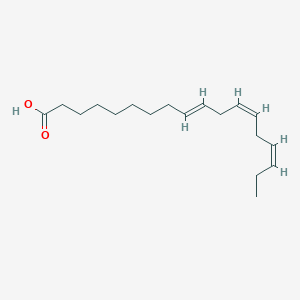

9E,12Z,15Z-octadecatrienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21661-09-6 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(9E,12Z,15Z)-octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9+ |

InChI Key |

DTOSIQBPPRVQHS-FVCZIJCZSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Biological Context

Natural Presence of 9E,12Z,15Z-Octadecatrienoic Acid and Related Isomers

Octadecatrienoic acid is a polyunsaturated fatty acid with an 18-carbon backbone and three double bonds. wikipedia.org The specific arrangement of these double bonds, in terms of both their position and their geometric configuration (cis 'Z' or trans 'E'), gives rise to a multitude of isomers, each with potentially unique biological relevance. wikipedia.org While the all-cis isomer, α-linolenic acid (9Z,12Z,15Z), is widespread in nature, its geometric isomers, including this compound, are also present, typically as minor components in various natural and processed products.

Research has confirmed the existence of this compound as a minor geometrical isomer of α-linolenic acid in certain natural oils. A notable study successfully identified four minor geometric isomers of α-linolenic acid in linseed oil samples, one of which was (9E,12Z,15Z)-octadeca-9,12,15-trienoic acid. The formation of such trans isomers can also be induced by heat. For instance, the deodorization process in the refining of vegetable oils, as well as high-temperature processes like frying, can cause the isomerization of the naturally occurring all-cis α-linolenic acid. aocs.org During such heat treatments of vegetable oils, four primary mono-trans isomers of α-linolenic acid are typically detected. aocs.org

The presence of these isomers is not limited to plant-based oils. Trans fatty acid isomers of α-linolenic acid have been detected in human milk, suggesting their absorption from dietary sources and subsequent incorporation into biological matrices.

The primary source of this compound is through the isomerization of its all-cis counterpart, α-linolenic acid. Therefore, plants rich in α-linolenic acid are potential sources of this specific trans isomer, particularly after processing. Some plants known to be rich in α-linolenic acid include:

Flax (Linseed) (Linum usitatissimum)

Chia (Salvia hispanica)

Perilla (Perilla frutescens)

Rapeseed (Canola) (Brassica napus)

Soybean (Glycine max)

Rosa roxburghii Tratt (Chestnut rose) nih.gov

Walnuts (Juglans regia) mdpi.com

Mikania goyazensis nih.gov

Solanum tuberosum (Potato) nih.gov

Maize (Zea mays) mdpi.com

While the native oils of these plants predominantly contain the all-cis isomer, the application of heat during extraction or processing can lead to the formation of various geometric isomers, including this compound. nih.gov For example, studies on Rosa roxburghii Tratt seed oil have demonstrated an increase in the relative percentage of α-linolenic acid isomers with rising temperatures and longer heating times. nih.gov

Table 1: Selected Plant Sources of α-Linolenic Acid (precursor to this compound)

| Plant Common Name | Scientific Name |

| Flax (Linseed) | Linum usitatissimum |

| Chia | Salvia hispanica |

| Perilla | Perilla frutescens |

| Rapeseed (Canola) | Brassica napus |

| Soybean | Glycine max |

| Chestnut Rose | Rosa roxburghii Tratt |

| Walnut | Juglans regia |

| Mikania | Mikania goyazensis |

| Potato | Solanum tuberosum |

| Maize | Zea mays |

Detection in Biological Systems

The structural similarity and polarity of fatty acid isomers present a significant analytical challenge. However, advanced methodologies have been developed to effectively profile specific isomers like this compound in both in vivo and in vitro settings.

The accurate identification and quantification of this compound and its related isomers from complex biological samples rely on high-resolution chromatographic and mass spectrometric techniques.

Gas Chromatography (GC): A crucial tool for separating fatty acid isomers is gas chromatography, particularly when coupled with highly polar capillary columns. nih.gov Columns with stationary phases like the ionic liquid SLB-IL111 or the Zebron ZB-1 (100% dimethylpolysiloxane) have demonstrated excellent separation of long-chain fatty acid esters. lipidmaps.org To enhance volatility and improve chromatographic separation, fatty acids are often derivatized to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters prior to analysis. lipidmaps.org

Mass Spectrometry (MS): When combined with GC, mass spectrometry provides the necessary specificity for identifying individual isomers. Several MS-based techniques are particularly effective:

Low-Energy Electron Ionization Mass Spectrometry (EI-MS): By using a lower electron energy (e.g., 30 eV), excessive fragmentation can be avoided, allowing for the generation of mass spectra that can help discriminate between geometric isomers. nih.gov

Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACI-MS/MS): This technique has been successfully employed to determine the positional and geometric configuration of minor α-linolenic acid isomers in linseed oil. CACI-MS/MS can provide structurally informative fragmentation patterns that are key to distinguishing between closely related isomers. rsc.org

Peracetic Acid (PAA) Induced Epoxidation with MS: This method involves the chemical derivatization of the double bonds in unsaturated fatty acids to form epoxides. Subsequent fragmentation in the mass spectrometer yields diagnostic ions that reveal the original positions of the double bonds, enabling the quantification and spatial visualization of fatty acid isomers in biological samples. nih.gov

In Vivo and In Vitro Analysis: These analytical methods are applicable to both in vivo and in vitro studies. For instance, the fatty acid profiles of tissues from animal models fed diets containing isomerized oils can be analyzed to understand the incorporation and metabolism of specific trans isomers. nih.gov In vitro, these techniques can be applied to cell cultures to investigate the cellular uptake and effects of specific fatty acid isomers. For example, the cytotoxicity of fatty acids can be assessed in cell lines like HepG2 and MCF7 using assays such as the MTT assay, with subsequent analysis of the cellular lipid content by GC-MS. nih.gov The analysis of fatty acids in biological fluids like plasma and tissues such as adipose tissue can be performed to quantify the levels of specific isomers as markers of dietary intake or metabolic processes. nih.gov

Table 2: Analytical Techniques for the Detection of this compound

| Technique | Description | Application |

| Gas Chromatography (GC) with Highly Polar Capillary Columns | Separates fatty acid isomers based on their volatility and interaction with the stationary phase. | Separation of complex mixtures of fatty acid isomers. |

| Low-Energy Electron Ionization Mass Spectrometry (EI-MS) | Provides mass spectra with reduced fragmentation, aiding in the differentiation of geometric isomers. | Identification of specific isomers after GC separation. |

| Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACI-MS/MS) | Generates specific fragment ions that reveal the position and geometry of double bonds. | Structural elucidation of minor fatty acid isomers in complex matrices. |

| Peracetic Acid (PAA) Induced Epoxidation with MS | Chemically derivatizes double bonds to allow for their precise localization via mass spectrometry. | Quantification and imaging of fatty acid isomers in biological tissues and cells. |

Biosynthesis and Enzymatic Transformations of 9e,12z,15z Octadecatrienoic Acid and Oxylipin Derivatives

Precursor-Product Relationships and Metabolic Pathways

Alpha-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid) as a Precursor to Oxygenated Metabolites with Related E,Z,Z Conjugation

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid with the chemical structure (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, is a primary substrate for the synthesis of various oxylipins. wikipedia.orgnih.govfatplants.netlarodan.com Humans cannot synthesize ALA and must obtain it from dietary sources such as flaxseed, chia seeds, and certain vegetable oils. wikipedia.orgontosight.ai In biological systems, ALA is metabolized by enzymes like lipoxygenases (LOXs) and cyclooxygenases into a variety of oxygenated products. nih.gov The enzymatic oxygenation of ALA initiates a cascade of reactions, transforming the initial cis,cis,cis double bond configuration into metabolites featuring a conjugated trans,cis,cis (E,Z,Z) double bond system. plos.orgnih.gov These hydroperoxy- and hydroxy-fatty acids serve as precursors for further enzymatic conversions, leading to a wide array of signaling molecules. plos.org

Enzymatic Bioconversion Systems

The conversion of alpha-linolenic acid into its various oxylipin derivatives is orchestrated by specific enzyme systems. Lipoxygenases, in particular, play a crucial role in initiating the oxygenation cascade that leads to the formation of hydroperoxy, hydroxy, and keto fatty acids.

Lipoxygenase (LOX) Catalyzed Reactions

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene structural motif. plos.orggsartor.org This reaction involves the stereospecific removal of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of molecular oxygen. gsartor.org When acting on alpha-linolenic acid, LOX enzymes can introduce oxygen at either the C-9 or C-13 position, leading to the formation of hydroperoxy fatty acids (HPFAs). gsartor.org These HPFAs are key intermediates in the oxylipin pathway. plos.org

Regio- and Stereoselective Hydroperoxidation by Specific LOX Isoforms (e.g., 9R-LOX, soybean LOX, potato tuber LOX)

The outcome of the LOX-catalyzed reaction is highly dependent on the specific isoform of the enzyme, which determines both the position of oxygenation (regioselectivity) and the stereochemistry of the resulting hydroperoxyl group. plos.orggsartor.org

9R-LOX: A recombinant 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. SAG 25.82 demonstrates high selectivity for producing 9R-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid from alpha-linolenic acid. plos.orgnih.gov

Soybean LOX (SLOX): In contrast, soybean lipoxygenase-1 (SLOX-1) primarily exhibits 13-LOX activity, converting ALA into 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid. plos.org

Potato Tuber LOX: Potato lipoxygenase has been utilized for the production of 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) from linoleic acid, indicating a preference for 9S-oxygenation. plos.org

The regioselectivity of LOX enzymes is influenced by the orientation of the fatty acid substrate within the enzyme's active site. gsartor.org A "head-to-tail" orientation favors 9-lipoxygenation, while a "methyl-end-first" orientation leads to 13-lipoxygenation. gsartor.org

Subsequent Reduction to Hydroxy Fatty Acids (HFAs) (e.g., 9-Hydroxy-10E,12Z,15Z-octadecatrienoic acid)

The hydroperoxy fatty acids (HPFAs) produced by LOX are often unstable and are rapidly reduced in vivo to their corresponding more stable hydroxy fatty acids (HFAs). plos.orgwikipedia.org This reduction can be catalyzed by peroxidases or occur non-enzymatically.

In a notable example of biotechnological production, the hydroperoxide formed from ALA by 9R-LOX is reduced to 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE). plos.orgnih.gov Research using a purified recombinant 9R-LOX from Nostoc sp. has achieved highly efficient and selective production of 9R-HOTE from ALA. nih.gov Optimal conditions for this bioconversion have been established, resulting in significant yields. plos.orgnih.gov Under these optimized conditions, 37.6 g/L of 9R-HOTE was produced from 40 g/L of ALA within one hour, representing a conversion yield of 94%. plos.orgnih.gov

| Parameter | Optimal Condition |

| pH | 8.5 |

| Temperature | 15°C |

| Acetone (v/v) | 5% |

| Tween 80 (w/v) | 0.2% |

| ALA Concentration | 40 g/L |

| Enzyme Concentration | 1 g/L |

| Conversion Yield | 94% |

| Productivity | 37.6 g/L/h |

| Data from a study on the selective production of 9R-HOTE from ALA using 9R-LOX from Nostoc sp. SAG 25.82. plos.orgnih.gov |

Oxidation to Keto Fatty Acids (KFAs) (e.g., 9-Oxo-10E,12Z,15Z-octadecatrienoic acid)

Hydroxy fatty acids can be further metabolized through oxidation to form keto fatty acids (KFAs). nih.govwikipedia.org For instance, 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid can be oxidized to 9-oxo-10E,12Z,15Z-octadecatrienoic acid (9-KOTrE). nih.gov This conversion is likely carried out by hydroxy-fatty-acid dehydrogenases, which are responsible for metabolizing other hydroxy fatty acids to their oxo derivatives. wikipedia.org The formation of 9-KOTrE from 9(S)-HOTrE via the action of 15-LOX-1 has been reported. nih.gov These keto derivatives represent another class of bioactive oxylipins in the metabolic cascade originating from alpha-linolenic acid. nih.govnih.gov

Cyclooxygenase (COX) Pathway Involvement in Oxylipin Formation

The cyclooxygenase (COX) pathway is a critical enzymatic cascade responsible for the conversion of certain polyunsaturated fatty acids (PUFAs) into a class of bioactive lipid mediators known as prostanoids, which includes prostaglandins (B1171923) and thromboxanes. The primary substrates for COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are C20 PUFAs, with arachidonic acid (AA) being the most prominent. nih.gov The enzymes convert arachidonic acid first into the unstable intermediate prostaglandin (B15479496) G2 (PGG2) and then to prostaglandin H2 (PGH2). nih.gov This central precursor is then further metabolized by various tissue-specific synthases into different prostanoids like PGE2, PGI2, PGD2, PGF2α, and thromboxane (B8750289) A2 (TXA2). nih.gov

While the COX pathway is well-characterized for arachidonic acid, there is limited evidence to suggest that 9E,12Z,15Z-octadecatrienoic acid or its common isomer α-linolenic acid are significant substrates for COX enzymes in the same manner. nih.govnih.gov The metabolism of ω-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) by COX-2 can lead to the formation of anti-inflammatory mediators, but the direct, large-scale conversion of C18 trienoic acids via this primary pathway is not a major metabolic route. nih.gov

Microbial Biotransformations and Production

Recombinant Cell Systems for Hydroxy Fatty Acid Production (e.g., Escherichia coli expressing Aspergillus nidulans diol synthase)

Recombinant microbial systems, particularly Escherichia coli, have been engineered as efficient whole-cell biocatalysts for the production of valuable hydroxy fatty acids (HFAs). A common strategy involves expressing fungal enzymes with desired activities in E. coli, which is a well-understood and easily manipulated host.

Fungal diol synthases (LDS), which are fusion proteins often containing both a dioxygenase and a hydroperoxide isomerase domain, are particularly effective for producing dihydroxy fatty acids. For example, a 7,8-linoleate diol synthase (7,8-LDS) from the fungus Glomerella cingulata has been expressed in E. coli. nih.gov This recombinant system efficiently converted linoleic acid and α-linolenic acid into 7,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid (7,8-DiHODE) and 7,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid, respectively. The process occurs via an 8-hydroperoxy intermediate. nih.gov

Similarly, a T879A variant of the 6,8-linoleate diol synthase (LDS) from Penicillium oxalicum expressed in E. coli demonstrated high activity for producing 6,8-dihydroxy fatty acids from oleic and linoleic acids. researchgate.net Under optimized conditions, this system produced 6.6 g/L of 6,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid (6,8-DiHODE) from linoleic acid in just 40 minutes. researchgate.net

While the prompt specifically mentions Aspergillus nidulans diol synthase, the principle is demonstrated by these related fungal enzymes. A. nidulans itself is a significant model organism for studying fungal metabolism and has been used as a host for expressing heterologous proteins, including other P450 enzymes for biotransformation, highlighting its potential in such systems. nih.govmdpi.com The use of 10R-dioxygenase (PpoC) from Aspergillus nidulans in recombinant E. coli has been shown to produce 10R-hydroxy unsaturated fatty acids from linoleic and α-linolenic acid. researchgate.net

Interactive Table: Recombinant Production of Dihydroxy Fatty Acids

| Host Organism | Expressed Enzyme | Enzyme Source | Substrate | Product | Reported Yield/Productivity |

| E. coli | 7,8-Linoleate Diol Synthase | Glomerella cingulata | Linoleic Acid | 7,8-DiHODE | 62% molar conversion |

| E. coli | 6,8-Linoleate Diol Synthase (T879A variant) | Penicillium oxalicum | Linoleic Acid | 6,8-DiHODE | 9.9 g/L/h |

| E. coli | 10R-Dioxygenase (PpoC) | Aspergillus nidulans | α-Linolenic Acid | 10R-hydroxy-octadecatrienoic acid | Not specified |

Gut Microbiota Metabolism of Octadecatrienoic Acids

The human gut microbiota possesses a vast metabolic capacity, enabling it to transform dietary components that escape host digestion, including polyunsaturated fatty acids. rsc.orgwur.nl Octadecatrienoic acids, such as α-linolenic acid (ALA), are subject to various microbial biotransformations. rsc.orgnih.gov

In vitro studies and analyses of gut microbial communities have identified several key metabolic routes:

Isomerization to Conjugated Fatty Acids : Certain bacterial strains, including species of Bifidobacterium and Propionibacterium, are capable of isomerizing ALA into conjugated linolenic acid (CLnA) isomers. nih.gov This process is analogous to the more extensively studied conversion of linoleic acid (LA) to conjugated linoleic acid (CLA). bates.edunih.gov

Hydration to Hydroxy Fatty Acids : Gut microbes can hydrate (B1144303) the double bonds of unsaturated fatty acids to produce hydroxy fatty acids. For example, studies with fecal inoculums have shown the conversion of LA to 10-hydroxy-cis-12-octadecenoic acid. nih.gov Similar hydration reactions are expected for octadecatrienoic acids.

Biohydrogenation : A major pathway for PUFA metabolism in the gut is biohydrogenation, where double bonds are sequentially reduced. In the case of LA, this involves conversion to CLA, then to vaccenic acid, and finally to stearic acid. nih.gov A similar saturation pathway exists for ALA. This process is carried out by a range of bacteria, with Roseburia species being particularly active. nih.gov

These microbial metabolites can have significant biological activity, influencing host immune responses and metabolic homeostasis. nih.govbates.edu The composition of the diet, particularly the intake of PUFAs like ALA, can in turn influence the composition and metabolic output of the gut microbiota. nih.gov

Regulation of Lipid Metabolism Pathways Influencing this compound Derivatives

The metabolic fate of α-linolenic acid (ALA) is a critical control point in cellular signaling, as it can be directed toward several competing pathways. The regulation of these pathways determines the availability of ALA for the synthesis of oxylipin derivatives, including those with a 9E,12Z,15Z configuration.

The primary precursor for this family of compounds is α-linolenic acid (ALA), an essential omega-3 fatty acid obtained from dietary sources. nih.govmdpi.com Once in the body, ALA can be metabolized through three main routes:

Conversion to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation reactions. nih.govreactome.org

Undergoing β-oxidation to be used as an energy source. nih.gov

Direct metabolism by various enzymes to form a class of signaling molecules known as oxylipins, which includes C18-oxylipins. mdpi.com

The conversion of ALA to its elongated and desaturated products, EPA and DHA, is a relatively inefficient process in humans and can be influenced by factors such as gender and diet. nih.govnih.gov This limited conversion means that a significant portion of ingested ALA is available for other metabolic processes, including the biosynthesis of oxylipins.

The enzymes central to the formation of oxylipin derivatives from ALA are lipoxygenases (LOXs), which catalyze the introduction of a hydroperoxy group into the fatty acid chain. plos.org This initial step is often followed by the action of other enzymes, such as allene (B1206475) oxide synthase (AOS) or hydroperoxide lyase (HPL), which further modify the hydroperoxide intermediate to generate a wide array of bioactive molecules. nih.govmdpi.comwikipedia.org

For instance, in plants, the activation of defense gene expression is closely tied to the products of the lipoxygenase pathway. Fatty acid hydroperoxides produced from ALA can be utilized by AOS to synthesize jasmonic acid precursors or by HPL to create C6 volatile compounds. nih.gov The expression of these enzymes can be induced by various stimuli, including wounding and elicitors, indicating a tight regulation at the genetic level in response to environmental cues. nih.gov

The enzymatic cascade leading to specific oxylipin derivatives has been harnessed for biotechnological production. Research has demonstrated the selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from ALA using a recombinant 9R-lipoxygenase (9R-LOX). plos.orgnih.gov The efficiency of this bioconversion is subject to optimization of reaction conditions, as detailed in the table below.

| Parameter | Optimal Condition |

| pH | 8.5 |

| Temperature | 15°C |

| Acetone Concentration | 5% (v/v) |

| Tween 80 Concentration | 0.2% (w/v) |

| α-Linolenic Acid (ALA) | 40 g/L |

| Enzyme Concentration | 1 g/L |

Table 1: Optimal reaction conditions for the production of 9R-HOTE from ALA using 9R-LOX. plos.orgnih.gov

Under these optimized conditions, a high conversion yield of ALA into 9R-HOTE can be achieved, highlighting the potential for controlled enzymatic synthesis of specific oxylipin derivatives. plos.orgnih.gov

Further enzymatic transformations of ALA hydroperoxides are also well-documented. The enzyme allene oxide synthase converts 13S-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT), derived from ALA, into an unstable allene oxide. This intermediate is a crucial precursor in the biosynthesis of jasmonic acid. nih.govnih.gov Similarly, hydroperoxide lyase can cleave 13-HPOT to yield volatile aldehydes and corresponding oxo-acids, which play roles in plant defense and as flavor and fragrance compounds. mdpi.comwikipedia.org

Biochemical and Cellular Activities of 9e,12z,15z Octadecatrienoic Acid and Its Metabolites

Role in Cellular Signaling and Processes

Influence on Cellular Membrane Dynamics and Function

Research suggests that polyunsaturated fatty acids like 9E,12Z,15Z-octadecatrienoic acid, also known as Punicic Acid, can influence the composition and fluidity of cellular membranes. While direct studies on the specific impact of this compound on membrane dynamics are limited, related fatty acids are known to be incorporated into the phospholipid bilayer. This incorporation can alter the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins. For instance, studies on other polyunsaturated fatty acids have shown they can disrupt the mitochondrial membrane potential in cancer cells. spandidos-publications.comaacrjournals.org The presence of conjugated double bonds in punicic acid makes it susceptible to lipid peroxidation, a process that can significantly alter membrane structure and function. spandidos-publications.comnih.gov

Modulatory Effects on Signal Transduction Pathways (e.g., NF-κB, LXR)

Punicic acid has been shown to exert significant modulatory effects on key signal transduction pathways, including the nuclear factor-kappa B (NF-κB) and liver X receptor (LXR) pathways. It has been demonstrated to suppress the activation of NF-κB, a critical regulator of inflammatory responses. nih.govnih.gov By inhibiting NF-κB, punicic acid can downregulate the expression of pro-inflammatory genes.

Furthermore, punicic acid acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ and PPAR-α. nih.govmdpi.com Activation of these nuclear receptors can, in turn, influence LXR signaling, which plays a crucial role in lipid metabolism and inflammation. The activation of PPAR-γ by punicic acid has been linked to the amelioration of obesity-related inflammation and insulin (B600854) resistance. nih.gov The interaction with these signaling pathways underscores the potential of punicic acid to modulate cellular processes at a molecular level.

Involvement in Specific Biochemical Processes (e.g., Glycerophospholipid Metabolism, Lipid Transport)

Punicic acid is actively involved in lipid metabolism. Studies in rat hepatocytes have shown that related octadecatrienoic acids are acylated into phospholipids (B1166683) and triacylglycerols. nih.gov This indicates their incorporation into glycerophospholipid metabolism. The compound is also implicated in the regulation of lipid transport. By activating PPARα, a key regulator of lipid metabolism, punicic acid can influence the expression of genes involved in fatty acid uptake and oxidation. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

Punicic acid exhibits notable immunomodulatory and anti-inflammatory properties through various mechanisms. These effects are attributed to its ability to influence the production of inflammatory mediators and directly interact with key enzymes in inflammatory pathways.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

A significant aspect of punicic acid's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory mediators. It has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govmedchemexpress.com Furthermore, punicic acid can inhibit the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high concentrations. mdpi.comsemanticscholar.orgnih.govnih.gov By reducing the levels of these mediators, punicic acid helps to dampen the inflammatory response.

Direct Enzyme Inhibition (e.g., COX-2, 5-LOX)

Punicic acid has been found to directly inhibit the activity of key enzymes involved in the inflammatory cascade. While direct evidence for the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) by this compound specifically is still emerging, related compounds and extracts rich in punicic acid have demonstrated such inhibitory effects. sciety.org COX-2 and 5-LOX are critical enzymes in the metabolic pathways that produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. A metabolite of a related octadecatrienoic acid has also shown inhibitory activity toward soybean lipoxygenase. nih.gov The inhibition of these enzymes represents a direct mechanism by which punicic acid can exert its anti-inflammatory effects.

Antioxidant and Antiradical Properties of Related Compounds

While direct studies on the antioxidant and antiradical properties of this compound are not extensively documented, significant research has been conducted on its isomers, particularly the conjugated linolenic acids (CLnAs). These related compounds exhibit potent antioxidant activities, which are largely attributed to their unique conjugated double bond systems.

Punicic acid (9Z,11E,13Z-octadeca-9,11,13-trienoic acid), a well-studied isomer, is recognized for its strong antioxidant effects. mdpi.comnaturalpoland.combiologyinsights.com It functions by neutralizing free radicals and reducing oxidative stress, which is implicated in the pathogenesis of numerous diseases. mdpi.combiologyinsights.com The antioxidant capacity of punicic acid is believed to be a key mechanism behind its protective effects against cellular damage. biologyinsights.com For instance, when applied to the skin, it can protect against reactive oxygen species (ROS) and the harmful effects of UV radiation. naturalpoland.com Furthermore, in animal studies, the potent antioxidant properties of punicic acid have been linked to the amelioration of neurological conditions by mitigating demyelinating and neurodegenerative processes. naturalpoland.com Encapsulated pomegranate formulations with high levels of punicic acid have been shown to increase the antioxidant activity of paraoxonase 1 (PON1) in HDL cholesterol. mdpi.com

Another group of related compounds, the conjugated linoleic acid (CLA) isomers, have also been investigated for their free radical scavenging capabilities. Studies using electron spin resonance (ESR) spectrometry have confirmed that both cis-9,trans-11-CLA and trans-10,cis-12-CLA can directly react with and quench stable free radicals like 2,2-diphenyl-1-picryhydrazyl (DPPH). nih.gov Interestingly, these isomers exhibit different kinetics in their radical scavenging activity. The trans-10,cis-12-CLA isomer shows a greater initial reaction velocity, while the cis-9,trans-11-CLA isomer scavenges more radicals at a steady state. nih.gov A mixture of these isomers has demonstrated a synergistic effect, with a greater initial velocity in quenching DPPH radicals than either isomer alone. nih.gov

The antioxidant properties are not limited to the free fatty acids themselves. A trimethylsilyl (B98337) ether derivative of 1-monolinoleoylglycerol has been reported to possess antioxidant activity. taylorandfrancis.com Similarly, the health benefits of a propyl ester of 9,12,15-octadecatrienoic acid ((Z,Z,Z)-isomer) are noted to include antioxidant effects. taylorandfrancis.com

Table 1: Antioxidant and Antiradical Activities of Related Compounds

| Compound/Derivative | Type of Activity | Key Findings |

|---|---|---|

| Punicic Acid | Antioxidant, Free Radical Scavenging | Neutralizes free radicals, reduces oxidative stress, protects skin from UV-induced ROS. naturalpoland.combiologyinsights.com Increases antioxidant PON1 activity in HDL. mdpi.com |

| cis-9,trans-11-CLA | Free Radical Scavenging | Directly reacts with and quenches DPPH radicals; scavenges more radicals at steady state compared to t10,c12-CLA. nih.gov |

| trans-10,cis-12-CLA | Free Radical Scavenging | Directly reacts with and quenches DPPH radicals; exhibits a greater initial reaction velocity compared to c9,t11-CLA. nih.gov |

| 1-Monolinoleoylglycerol trimethylsilyl ether | Antioxidant | Reported to have antioxidant activity. taylorandfrancis.com |

| 9,12,15-Octadecatrienoic acid, 2,3-bis[(trimethylsilyl)oxy] propyl ester, (Z,Z,Z)- | Antioxidant | Noted for its health-beneficial properties including antioxidant effects. taylorandfrancis.com |

Other Investigated Biological Activities In Vitro (e.g., Anti-aggregatory, Antimicrobial)

Beyond antioxidant effects, various isomers and derivatives of octadecatrienoic acid have been evaluated for other biological activities in vitro, including anti-aggregatory and antimicrobial actions.

Anti-aggregatory Activity:

An acetylenic fatty acid derivative, 9,12,15-octadecatrien-6-ynoic acid, known as dicranin (B14649158), has demonstrated significant inhibitory effects on platelet aggregation. nih.gov In in vitro studies using human platelets, dicranin was found to completely abolish platelet aggregation induced by the thromboxane (B8750289) A2 analog U46619. nih.gov It also inhibited aggregation induced by thrombin and arachidonic acid after a preincubation period, suggesting that its metabolites are responsible for this inhibitory effect. nih.gov This highlights the potential of modified octadecatrienoic acids to interfere with the pathways of platelet activation.

Antimicrobial Activity:

Several forms of octadecatrienoic acid and related fatty acids have shown notable antimicrobial properties against a range of pathogens. The methyl ester of 9,12,15-octadecatrienoic acid has been identified as a major antimicrobial compound in leaf extracts of Andrographis paniculata. nih.gov Specifically, the (Z,Z,Z)- isomer of 9,12,15-octadecatrienoic acid methyl ester was a significant component of extracts showing antimicrobial activity. nih.gov

The antimicrobial spectrum of fatty acids is broad. For example, various fatty acids have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have indicated that medium-chain saturated fatty acids and their monoglycerides (B3428702) are effective against Helicobacter pylori. nih.gov Arachidonic acid has been found to be bactericidal against several Gram-positive species, including Lactobacillus acidophilus and Staphylococcus aureus. nih.gov Furthermore, some fatty acid isomers have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus. researchgate.net The antimicrobial activity of dioctyl ester of 1,2-benzenedicarboxylic acid, found in fractions of Phyllanthus amarus extract alongside various fatty acids, has also been reported against Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.net

Table 2: Other Investigated In Vitro Biological Activities of Related Compounds

| Compound/Derivative | Biological Activity | Organism/System | Key Findings |

|---|---|---|---|

| 9,12,15-Octadecatrien-6-ynoic acid (Dicranin) | Anti-platelet aggregatory | Human Platelets | Completely abolished U46619-induced aggregation; inhibited thrombin and arachidonic acid-induced aggregation. nih.gov |

| 9,12,15-Octadecatrienoic acid methyl ester (Z,Z,Z)- | Antimicrobial | Bacteria & Fungi | Identified as a major antimicrobial component in Andrographis paniculata leaf extracts. nih.gov |

| Arachidonic acid | Antimicrobial (Bactericidal) | Gram-positive bacteria | Effective against L. acidophilus and S. aureus. nih.gov |

| Hexadecynoic Acid Isomers | Antimicrobial (Antibacterial) | Multidrug-resistant S. aureus | The position of the triple bond is crucial for its bactericidal activity. researchgate.net |

| 1,2-Benzenedicarboxylic acid, dioctyl ester | Antimicrobial | E. coli, S. aureus, C. albicans | Found in plant extracts with other fatty acids and showed potency against tested microbes. researchgate.net |

Advanced Analytical and Biotechnological Methodologies in Octadecatrienoic Acid Research

Chromatographic Techniques for Isomer-Specific Separation and Quantification

Chromatography is the cornerstone for the separation of individual lipid species from intricate mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed analysis.

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of fatty acids, which are typically converted into more volatile fatty acid methyl esters (FAMEs) or other derivatives prior to analysis. Trimethylsilylation is a common derivatization method that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are highly volatile and thermally stable, making them ideal for GC analysis nih.gov. Advanced GC-MS techniques, including tandem mass spectrometry (GC-MS/MS) and gas chromatography-quadrupole-time of flight (GC-QTOF), offer enhanced selectivity and mass accuracy for identifying lipid oxidation products in complex samples nih.gov.

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The structure of the molecule, including the geometry of its double bonds, influences the fragmentation pathways. For TMS derivatives, the mass spectra commonly show a significant [M-15]⁺ ion, which arises from the loss of a methyl group from the silicon atom and is valuable for determining the molecular mass nih.gov. The subtle differences in the spatial arrangement of atoms in geometric isomers like cis and trans fatty acids can lead to distinct fragmentation patterns, allowing for their differentiation, although this often requires careful analysis and comparison with reference standards.

The separation of geometric isomers by GC is highly dependent on the chemical nature of the stationary phase within the capillary column. Non-polar columns separate FAMEs primarily by their boiling points, which is insufficient for resolving most isomers. To achieve separation of cis and trans isomers, which have very similar boiling points, highly polar stationary phases are essential. Specialized columns, such as those with cyanopropyl-based stationary phases, have demonstrated effectiveness in separating the geometric isomers of octadecadienoic acid (18:2), a principle that is also applied to the more complex octadecatrienoic (18:3) isomers nih.gov. The interaction between the polar stationary phase and the fatty acid esters allows for the resolution of isomers based on differences in their configuration nih.gov.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of lipids in their native form, often without the need for derivatization. It is particularly useful for separating non-volatile or thermally unstable compounds. Several studies have successfully utilized HPLC coupled with mass spectrometry to identify 9E,12Z,15Z-octadecatrienoic acid in various biological extracts nih.govuibk.ac.at. The method's versatility allows for both analytical quantification and preparative isolation of specific isomers for further study capes.gov.brnih.gov.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid analysis, separating molecules based on their relative hydrophobicity hplc.eu. In this technique, a non-polar stationary phase, such as octadecylsilyl (C18 or ODS), is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water nih.govnih.gov.

Key aspects of this methodology include:

Broad Applicability : RP-HPLC can resolve a wide array of lipid classes, including free fatty acids, glycerides, phospholipids (B1166683), and sterols, from complex biological and food samples hplc.eunih.gov.

Isomer Resolution : By carefully controlling the mobile phase composition, often through gradient elution where the solvent strength is varied over time, it is possible to resolve fatty acids with the same chain length and number of double bonds but different geometric (cis/trans) or positional configurations nih.govnih.gov. For instance, a preparative separation of cis and trans unsaturated FAMEs has been achieved using a COSMOSIL Cholester C18 column with acetonitrile as the mobile phase nih.gov.

Complex Mixtures : In highly complex lipid extracts, co-elution of different lipid classes can occur. For example, in the analysis of lipid droplets, certain phospholipid species can co-elute with the abundant triacylglycerols in a standard C18 column setup, sometimes necessitating multi-dimensional chromatography for complete separation nih.gov.

The table below summarizes typical parameters used in HPLC methods for the analysis of this compound and related compounds.

| Parameter | Description | Source |

|---|---|---|

| Column | Waters Symmetry LC-18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile + 0.1% Formic Acid | nih.gov |

| Gradient | Gradient elution from 20% to 95% Solvent B | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Column Type | Reversed-phase C18 | nih.gov |

| Mobile Phase (Isocratic) | Acetonitrile (for FAMEs) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

Spectroscopic Approaches for Structural Elucidation and Stereochemical Characterization

Spectroscopic methods, particularly mass spectrometry, are indispensable for confirming the identity and structure of fatty acids following chromatographic separation. High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (QTOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are frequently employed nih.govuibk.ac.atnih.govnih.gov. These instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula nih.gov.

In studies identifying this compound, LC-MS analysis was performed using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and typically produces intact molecular ions nih.govnih.gov. Analysis can be run in both positive and negative ion modes to capture a broader range of compounds. For example, in the analysis of metabolites from Drosophila suzukii, this compound was detected and quantified using an LC-QTOF-MS system nih.govresearchgate.net. The combination of retention time from the HPLC with the high-accuracy mass data from the spectrometer provides a high degree of confidence in the identification of the specific isomer capes.gov.brnih.gov.

The table below presents mass spectrometry parameters used in studies that successfully identified this compound.

| Parameter | Description | Source |

|---|---|---|

| Instrument | Agilent 6500 Series Q-TOF LC/MS | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | nih.govnih.gov |

| Mass Range | 100–1200 m/z | nih.gov |

| Capillary Voltage | 4.0 kV (Positive Mode) | nih.gov |

| Capillary Voltage | 2.0 kV (Positive Mode), 1.0 kV (Negative Mode) | nih.gov |

| Gas Temperature | 325°C | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of octadecatrienoic acids. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide detailed information about the molecule's carbon skeleton, the position and geometry of double bonds, and the connectivity of atoms. nih.gov

In ¹H NMR spectra of unsaturated fatty acids, the olefinic protons (–CH=CH–) typically resonate in the region of 5.2–5.5 ppm. nih.gov For instance, in the ¹H NMR spectrum of 9,12-octadecadienoic acid (Z,Z), the olefinic protons appear as a multiplet in this region. researchgate.net The chemical shifts of these protons can be influenced by their position relative to the carboxyl group and the configuration of the double bond. nih.gov

¹³C NMR spectroscopy provides complementary information, with the carbons of the double bonds appearing in a distinct region of the spectrum. The precise chemical shifts of these carbons can help to differentiate between various positional and geometric isomers of octadecatrienoic acid. researchgate.net For example, the analysis of ¹³C NMR spectra has been used to quantify the amounts of punicic acid and α-eleostearic acid, two conjugated octadecatrienoic acids, in seed oil. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between protons and carbons in the molecule. bmrb.iomagritek.com COSY spectra reveal proton-proton couplings, allowing for the tracing of the fatty acid chain, while HSQC correlates directly bonded protons and carbons. bmrb.iomagritek.com More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range couplings, further aiding in the complete structural assignment. bmrb.io The Biological Magnetic Resonance Bank (BMRB) contains detailed NMR data for various octadecatrienoic acid isomers, including assigned chemical shifts from 1D and 2D experiments. bmrb.io

Tandem Mass Spectrometry (MS/MS) and Chemical Adduct Chemical Ionization Mass Spectrometry (CACI-MS)

Tandem mass spectrometry (MS/MS) is a crucial tool for the detailed structural analysis of octadecatrienoic acids, particularly for locating double bonds within the fatty acid chain. aocs.org When coupled with techniques like Covalent Adduct Chemical Ionization (CACI), the precision of this analysis is significantly enhanced. nih.gov

CACI-MS involves the reaction of the fatty acid methyl ester (FAME) with a reagent gas, such as acetonitrile, to form a covalent adduct. nih.govresearchgate.net This process generates a molecular ion, often [M+54]⁺, which can then be subjected to collisional dissociation in the second stage of mass spectrometry (MS/MS). aocs.org The fragmentation pattern of this adduct provides diagnostic ions that are characteristic of the double bond positions. aocs.org

This technique has proven effective for a range of fatty acids, including polyunsaturated and conjugated systems. aocs.orgresearchgate.net For partially conjugated trienes, CACI-MS can distinguish between isomers by producing unique MS/MS spectra with diagnostic fragments that locate the isolated double bond. nih.gov For instance, this method can differentiate between 6,10,12-octadecatrienoate and 6,8,12-octadecatrienoate. nih.gov The ratio of certain fragment ions can also provide information about the geometry (cis/trans) of the double bonds in conjugated linoleic acid (CLA) isomers. aocs.org

Atmospheric Pressure Covalent Adduct Chemical Ionization (APCACI) extends this capability to the analysis of more complex lipids like triacylglycerols (TAGs) containing octadecatrienoic acid moieties. nih.gov In APCACI-MS/MS, adducts are formed with various ions derived from the acetonitrile reagent, and their subsequent fragmentation allows for the determination of double bond positions within the fatty acyl chains and their positions on the glycerol (B35011) backbone. nih.gov

Biotechnological Platforms for Targeted Synthesis of Octadecatrienoic Acid Derivatives

The development of biotechnological platforms offers a promising avenue for the targeted and stereoselective synthesis of valuable octadecatrienoic acid derivatives. These approaches often utilize either recombinant enzymes or whole-cell biocatalysts to achieve high product yields and specificities.

Recombinant Enzyme Systems for Stereoselective Production

Recombinant enzyme systems are instrumental in the stereoselective production of specific octadecatrienoic acid derivatives. A notable example is the use of a purified recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. SAG 25.82 for the production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE). plos.orgnih.govresearchgate.net This enzyme demonstrated high efficiency in converting α-linolenic acid (ALA) from perilla seed oil hydrolyzate into 9R-HOTE. plos.orgnih.govresearchgate.net Under optimized conditions, this system achieved a production of 37.6 g/L of 9R-HOTE from 40 g/L of ALA within one hour, corresponding to a 94% conversion yield. nih.gov This represents a highly productive method for generating specific hydroxy fatty acids (HFAs) from an ALA-rich vegetable oil. plos.orgnih.gov The substrate specificity of this 9R-LOX follows the order of linoleic acid (LA) > α-linolenic acid (ALA) > γ-linolenic acid (GLA). plos.orgresearchgate.net

Another example involves the use of a diol synthase from Aspergillus nidulans expressed in recombinant Escherichia coli cells to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. researchgate.net This process proceeds through an 8-hydroperoxy-9,12,15(Z,Z,Z)-octadecatrienoic acid intermediate. researchgate.net

Whole-Cell Biocatalysis Optimization

Whole-cell biocatalysis presents several advantages over the use of isolated enzymes, including cost-effectiveness and the presence of native cofactors. unimi.itnih.gov The optimization of whole-cell systems is crucial for maximizing the production of desired octadecatrienoic acid derivatives. rsc.org

For the production of 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid using recombinant E. coli expressing diol synthase, optimization of reaction conditions was key to achieving high yields. researchgate.net The optimal conditions were determined to be a pH of 7.0, a temperature of 40°C, and a cell concentration of 40 g/L with 12 g/L of α-linolenic acid. researchgate.net Under these optimized parameters, the whole-cell system produced 9.1 g/L of the dihydroxy fatty acid in 100 minutes, with a conversion yield of 75%. researchgate.net This demonstrates the potential of whole-cell biocatalysis for the efficient synthesis of valuable oleochemicals from renewable fatty acid feedstocks. researchgate.netrsc.org The design and engineering of these whole-cell biocatalytic cascades, including pathway design and balanced enzyme expression, are critical for constructing productive systems. rsc.org

Integration of Omics Approaches (e.g., Lipidomics) for Comprehensive Profiling

The integration of "omics" approaches, particularly lipidomics, provides a powerful framework for the comprehensive profiling of octadecatrienoic acids and their numerous derivatives in complex biological samples. Lipidomics utilizes advanced analytical techniques, primarily mass spectrometry-based methods, to identify and quantify a wide array of lipid species.

A lipidomics approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detailed analysis of fatty acid metabolites. researchgate.net This methodology can be used to classify and quantify various C18 fatty acid metabolites, providing insights into their metabolic pathways. researchgate.net For instance, a comprehensive profiling of macamides and fatty acid derivatives in maca with different post-harvest drying processes was achieved using UPLC-QTOF-MS. acs.org This study identified numerous compounds, including 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid and 9-oxo-10E,12Z,15Z-octadecatrienoic acid. acs.org

Oxidized octadecatrienoic acids (oxiOTrE), a diverse group of compounds involved in regulating oxidative stress and inflammation, are also a key focus of lipidomics research. lipotype.com These molecules are derived from the eighteen-carbon octadecatrienoic acid backbone and can contain multiple hydroxy groups and other oxygen-containing substituents. lipotype.com The structural diversity of these compounds necessitates sophisticated analytical methods for their characterization.

Furthermore, omics approaches are crucial for understanding the biosynthesis of octadecanoid-derived signaling molecules. oup.com Enzymes such as lipoxygenases (LOXs), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) are involved in the conversion of octadecatrienoic acids into biologically active compounds. oup.com A comprehensive analysis of the enzymes and their products within the context of the entire lipidome can elucidate the complex regulatory networks involved in processes like plant defense and stress responses. The study of the metabolic fate of octadecatrienoic acid isomers often involves the use of radiolabeled analogs to trace their biotransformation pathways. nih.gov

Comparative Analyses and Structure Activity Relationship Studies

Comparative Biological Impact of Geometric Isomers of Octadecatrienoic Acid (e.g., 9E,12Z,15Z vs. 9Z,12Z,15Z)

The spatial arrangement of atoms around the double bonds in octadecatrienoic acid isomers significantly influences their interaction with enzymes and receptors, leading to distinct biological effects. While (9Z,12Z,15Z)-octadecatrienoic acid (α-linolenic acid, ALA) is an essential omega-3 fatty acid with well-documented physiological roles, its geometric isomer, (9E,12Z,15Z)-octadecatrienoic acid, exhibits different properties.

Research on a derivative of the (9E,12Z,15Z) isomer, specifically (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has demonstrated notable anti-inflammatory activity. In a study using a mouse model of TPA-induced ear inflammation, this compound suppressed the inflammatory response. researchgate.net In contrast, linolenic acid methyl ester, the derivative of the all-cis isomer, did not show any inhibitory effect at the same dosage, highlighting a clear difference in the biological impact based on the geometric configuration of the double bonds. researchgate.net

Further evidence of the differential effects of geometric isomers comes from studies on their oxygenated metabolites. For instance, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), a derivative of the (9E,12Z,15Z) isomer found in tomato extracts, has been shown to activate the peroxisome proliferator-activated receptor α (PPARα) in hepatocytes. nih.govkyoto-u.ac.jp This activation leads to the promotion of fatty acid metabolism, an effect that was not observed in PPARα-knockout cells. nih.govkyoto-u.ac.jp Another related oxylipin, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, activates PPARγ in adipocytes, stimulating glucose uptake and adipogenesis. researchgate.net These findings underscore the principle that the specific geometry of the double bonds is a critical determinant of the biological function of octadecatrienoic acid isomers and their derivatives.

Structure-Activity Relationships of Oxygenated Metabolites (Oxylipins) Derived from Octadecatrienoic Acids

Oxylipins are a diverse family of bioactive compounds derived from the oxidation of polyunsaturated fatty acids like octadecatrienoic acids. Their biological functions are intricately linked to their chemical structures, particularly the presence and stereochemistry of oxygen-containing functional groups.

Influence of Hydroxyl and Keto Groups on Biological Functions

The introduction of hydroxyl (-OH) and keto (C=O) groups into the fatty acid chain by enzymes such as lipoxygenases (LOXs) and allene (B1206475) oxide synthases (AOS) gives rise to a vast array of oxylipins with diverse activities. nih.gov

Ketols, which contain both a hydroxyl and a keto group, are a prominent class of oxylipins with significant biological roles, especially in plants. nih.gov These compounds, such as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA), are involved in defense against pathogens and insects. nih.gov The position of these functional groups is critical; for example, ketols can be designated as 'α-' or 'γ-' ketols based on the relative position of the hydroxyl and ketone groups, which influences their biological activity. nih.gov

Many oxylipins derived from octadecatrienoic acids exhibit antimicrobial and antifungal properties. nih.gov For instance, a study evaluating the antimicrobial activities of various plant oxylipins found that the majority were effective at inhibiting the growth of plant microbial pathogens. researchgate.net Specifically, compounds like 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid demonstrated strong inhibitory activity against the mycelial growth and spore germination of eukaryotic microbes. researchgate.net Oxidized octadecatrienoic acids, in general, are involved in regulating oxidative stress and inflammation and can have cardioprotective properties. researchgate.net

Table 1: Biological Activities of Selected Oxylipins Derived from Octadecatrienoic Acid

| Oxylipin | Key Functional Groups | Reported Biological Activity | Reference |

|---|---|---|---|

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Hydroxyl | Anti-inflammatory | researchgate.net |

| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) | Keto | Activates PPARα, promotes fatty acid metabolism | nih.govkyoto-u.ac.jp |

| 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid | Keto | Antimicrobial, antifungal | researchgate.net |

| 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA) | Hydroxyl, Keto | Plant defense against pathogens and insects | nih.gov |

Stereochemical Dependence of Activity

The biological activity of oxylipins is highly dependent on their stereochemistry, which is the specific three-dimensional arrangement of their atoms. Enzymatic oxidation of octadecatrienoic acids is a stereospecific process, meaning that specific enzyme isoforms produce particular stereoisomers. kyoto-u.ac.jp

Lipoxygenases (LOXs), for example, catalyze the abstraction of a hydrogen atom from a specific position and in a specific orientation, leading to the formation of stereochemically defined hydroperoxides. nist.gov These hydroperoxides are then converted into other oxylipins, retaining a specific stereochemistry that is crucial for their recognition by and interaction with cellular targets. For instance, the production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid can be achieved with high stereoselectivity using a specific 9R-lipoxygenase. researchgate.netnih.govsemanticscholar.org

Non-enzymatic oxidation, in contrast, is not stereochemically controlled and results in the formation of racemic mixtures (equal amounts of different stereoisomers), which may have different or reduced biological activity compared to the pure, enzymatically produced stereoisomers. kyoto-u.ac.jp

Inter-Species Comparison of Metabolic Pathways

The metabolic pathways of octadecatrienoic acids vary significantly across different species, reflecting their diverse evolutionary histories and ecological niches.

In Mammals: In mammals, including humans and rats, α-linolenic acid is an essential fatty acid that must be obtained from the diet. nih.gov Its primary metabolic fate is β-oxidation for energy production. nih.gov A smaller portion is converted to longer-chain omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of desaturation and elongation reactions. nih.govtaylorandfrancis.com The enzymes involved in these conversions, such as Δ6- and Δ5-desaturases, are also responsible for the metabolism of omega-6 fatty acids, leading to competition between the two pathways. taylorandfrancis.com The liver is a primary site for this metabolic activity. taylorandfrancis.com

In Ruminants: In the rumen of animals like cattle, a different metabolic pathway known as biohydrogenation occurs. ontosight.ai Rumen bacteria isomerize and reduce the double bonds of polyunsaturated fatty acids, including α-linolenic acid. ontosight.ai This process leads to the formation of various intermediates, including conjugated linolenic acids (CLnA) and ultimately results in the production of saturated fatty acids like stearic acid. ontosight.ai

In Plants: Plants are primary producers of α-linolenic acid and possess a complex network of oxylipin metabolic pathways. nih.gov The initial step is often the oxidation of α-linolenic acid by lipoxygenases (LOXs) to form hydroperoxides. nih.gov These intermediates are then channeled into various branches of the LOX pathway to produce a wide array of oxylipins, including jasmonates, ketols, and other signaling molecules involved in plant growth, development, and defense against stress. nih.govresearchgate.net

In Fungi and Bacteria: Fungi and bacteria also metabolize octadecatrienoic acids to produce a variety of oxylipins. researchgate.net For example, some bacteria can produce conjugated linolenic acid isomers through the action of linoleic acid isomerase on α-linolenic acid. researchgate.net Certain fungi, like Aspergillus nidulans, possess diol synthases that can convert α-linolenic acid into di-hydroxylated fatty acid isomers.

This diversity in metabolic pathways across species highlights the varied roles that octadecatrienoic acids and their derivatives play in different organisms, from essential nutrients and energy sources in mammals to key signaling molecules in plant defense and microbial interactions.

Current and Future Research Directions

Emerging Areas of Investigation

Current research is focused on further understanding the biological effects of specific trans fatty acid isomers like 9E,12Z,15Z-octadecatrienoic acid. nih.gov There is growing interest in identifying and quantifying these isomers in various foods and biological samples to better understand their origins and metabolic consequences. rsc.org The study of octadecanoids, which are signaling molecules derived from 18-carbon fatty acids, is an emerging field that may reveal novel biological roles for this compound and its metabolites. nih.gov

Potential Biotechnological Applications

A deeper understanding of the biosynthesis and metabolism of this compound could lead to biotechnological applications. For instance, microorganisms could potentially be engineered to produce specific fatty acid isomers for research or industrial purposes. nih.gov Furthermore, the discovery of biologically active derivatives like 9-oxo-OTA opens up possibilities for developing new compounds that could modulate lipid metabolism. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.